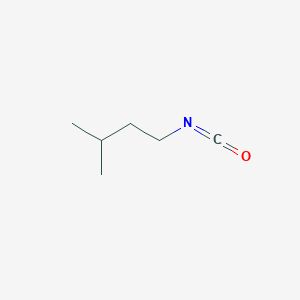

1-Isocyanato-3-methylbutane

Descripción

Significance of Isocyanate Chemistry in Organic Synthesis and Materials Science

The significance of isocyanates in chemical research is most prominently demonstrated by their central role in the production of polyurethanes. patsnap.compatsnap.com The reaction between a diisocyanate and a polyol forms the basis for polyurethane chemistry, leading to a vast array of materials with tunable properties. wikipedia.orgaidic.it These materials include rigid and flexible foams used for insulation and cushioning, durable coatings and paints, high-performance adhesives and sealants, and tough elastomers. wikipedia.orgpatsnap.com The global market for isocyanates has seen steady growth, largely driven by the increasing demand for these polyurethane products across the construction, automotive, and electronics industries. patsnap.compatsnap.com

Beyond polymer science, isocyanates are crucial building blocks in organic synthesis. rsc.orgrsc.org Their ability to readily form carbamate (B1207046) and urea (B33335) linkages is exploited in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. nih.govrsc.org The Curtius rearrangement, for instance, is a classic organic reaction that utilizes an isocyanate intermediate to convert a carboxylic acid into a primary amine, a fundamental transformation in the synthesis of complex natural products and bioactive molecules. nih.gov The continuous development of new synthetic methods involving isocyanates underscores their enduring importance in modern organic chemistry. rsc.org

Overview of Alkyl Isocyanates in Contemporary Research

Alkyl isocyanates represent a specific subclass of isocyanates where the NCO group is attached to an aliphatic carbon chain. Compared to their aromatic counterparts, aliphatic isocyanates generally exhibit lower reactivity, which can be advantageous in controlling reaction kinetics and selectivity. aidic.it This difference in reactivity is a key consideration in the design of polymers and other materials with specific properties.

Contemporary research on alkyl isocyanates is multifaceted. A major focus has been the development of safer and more sustainable synthesis routes. rsc.orgrsc.org The traditional industrial method for producing isocyanates involves the use of phosgene (B1210022), a highly toxic gas. rsc.orgacs.org Consequently, significant effort is being directed towards "phosgene-free" methods, such as the thermal decomposition of carbamates. rsc.orgacs.org Researchers are also exploring novel catalytic systems to improve the efficiency and environmental footprint of isocyanate production. scholaris.ca Furthermore, alkyl isocyanates are utilized as probes to study enzyme mechanisms and as precursors in the synthesis of complex molecular architectures. nih.govresearchgate.net

Scope of Research on 1-Isocyanato-3-methylbutane within Isocyanate Science

This compound, also known as isopentyl isocyanate, is an alkyl isocyanate with the chemical formula C6H11NO. nih.gov It serves as a representative monofunctional alkyl isocyanate in various research contexts. Its branched alkyl chain provides specific steric and electronic properties that influence its reactivity and the characteristics of the resulting products.

Research involving this compound often utilizes it as a model compound to investigate fundamental aspects of isocyanate reactions. For example, it can be used to study the kinetics and mechanisms of urethane (B1682113) and urea formation without the complexities of polymerization that arise with diisocyanates. cymitquimica.com Its applications are primarily in the fields of organic synthesis and materials science, where it can be used to introduce the isopentyl group onto a molecule or to create specific end-groups in polymers. cymitquimica.com While not produced on the same industrial scale as major diisocyanates, its role in fundamental and exploratory research is well-established.

Below are tables detailing the computed and experimental properties of this compound.

Computed Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 113.16 g/mol | nih.gov |

| XLogP3 | 2.7 | nih.gov |

| Hydrogen Bond Donor Count | 0 | chem960.com |

| Hydrogen Bond Acceptor Count | 2 | chem960.com |

| Rotatable Bond Count | 3 | chem960.com |

| Exact Mass | 113.084063974 Da | nih.gov |

| Monoisotopic Mass | 113.084 Da | chem960.com |

| Topological Polar Surface Area | 29.4 Ų | nih.gov |

| Heavy Atom Count | 8 | chem960.com |

| Complexity | 92.7 | chem960.com |

Experimental Properties of this compound

| Property | Value |

|---|---|

| Boiling Point | 151.9°C (estimate) |

| Density | 0.8060 g/cm³ |

| Refractive Index | 1.4060 |

| Flash Point | 32.3°C |

The experimental data is sourced from reference chem960.com.

Structure

2D Structure

Propiedades

IUPAC Name |

1-isocyanato-3-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-6(2)3-4-7-5-8/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQNAQAROTUILLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167062 | |

| Record name | Butane, 1-isocyanato-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1611-65-0 | |

| Record name | Butane, 1-isocyanato-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001611650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1-isocyanato-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-isocyanato-3-methylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Kinetics of 1 Isocyanato 3 Methylbutane

Fundamental Reactivity of Isocyanates with Nucleophilic Species

The core reactivity of 1-isocyanato-3-methylbutane involves the addition of a nucleophile to the carbon-nitrogen double bond of the isocyanate group. This process is fundamental to the formation of a wide array of polyurethane and polyurea-based materials.

The reaction between this compound and alcohols is a cornerstone of polyurethane chemistry, resulting in the formation of a urethane (B1682113) (or carbamate) linkage. This exothermic reaction is typically catalyzed by tertiary amines or organometallic compounds, such as dibutyltin (B87310) dilaurate, which significantly accelerate the reaction rate. The general reaction proceeds as follows:

R-N=C=O + R'-OH → R-NH-CO-OR'

Where R is the 3-methylbutyl group and R' is the alkyl or aryl group of the alcohol.

The mechanism of urethane formation from isocyanates and alcohols has been a subject of considerable study, with evidence supporting both concerted and stepwise pathways.

Concerted Mechanism: In this pathway, the alcohol proton and the oxygen atom add simultaneously to the nitrogen and carbon atoms of the isocyanate group, respectively, through a single, six-membered transition state. This mechanism is generally favored in non-polar solvents and in the absence of a catalyst.

Stepwise Mechanism: This pathway involves the initial nucleophilic attack of the alcohol oxygen on the isocyanate carbon, forming a zwitterionic intermediate. This is followed by a proton transfer from the alcohol to the nitrogen atom to yield the final urethane product. This mechanism is more likely to occur in polar solvents and is often facilitated by catalysts that can stabilize the charged intermediate.

The prevailing pathway is influenced by factors such as the solvent polarity, the presence and nature of the catalyst, and the steric hindrance of both the isocyanate and the alcohol.

The reaction of this compound with primary or secondary amines is significantly faster than its reaction with alcohols and leads to the formation of substituted ureas. This reaction is highly exothermic and generally does not require a catalyst. The unshared electron pair on the amine nitrogen acts as a potent nucleophile, readily attacking the electrophilic carbon of the isocyanate group. The reaction is as follows:

R-N=C=O + R'-NH₂ → R-NH-CO-NH-R'

This rapid and efficient reaction is fundamental in the production of polyurea coatings, elastomers, and foams.

When this compound reacts with water, it initially forms an unstable carbamic acid intermediate. This carbamic acid then readily decomposes to yield an amine and carbon dioxide gas. The reaction sequence is as follows:

R-N=C=O + H₂O → [R-NH-COOH] (Carbamic Acid)

[R-NH-COOH] → R-NH₂ + CO₂

The amine formed in this reaction can then react with another molecule of this compound to form a disubstituted urea (B33335), as described in the previous section. This reaction with water is particularly important in the context of moisture-curing polyurethane systems, where the in-situ generation of carbon dioxide can act as a blowing agent to create foams.

Urethane Formation with Alcohols

Oligomerization and Cyclization Reactions of Isocyanates

In addition to reacting with external nucleophiles, this compound can undergo self-reaction, particularly at elevated temperatures or in the presence of specific catalysts, leading to the formation of dimers, trimers, and higher oligomers.

The dimerization of this compound results in the formation of a four-membered ring structure known as a uretdione (or uretidinedione). This reversible reaction is typically promoted by catalysts such as phosphines or pyridines. The formation of the uretdione involves the [2+2] cycloaddition of two isocyanate groups.

2 R-N=C=O ⇌ (R-NCO)₂ (Uretdione)

Uretdiones are generally crystalline solids and can dissociate back to the monomeric isocyanate upon heating. This reversible dimerization can be utilized to create blocked isocyanates, which are stable at room temperature but regenerate the reactive isocyanate functionality upon heating, providing a means of controlling the curing process in various applications.

Trimerization to Isocyanurates

The cyclotrimerization of isocyanates into isocyanurates is a well-established and industrially significant reaction. In the case of this compound, three molecules react to form a stable, six-membered heterocyclic ring, known as a 1,3,5-triazine-2,4,6-trione, with isopentyl groups attached to the nitrogen atoms. This reaction is typically not spontaneous and requires catalysis. patsnap.com

The most widely accepted mechanism for this transformation, particularly with basic catalysts, is an anionic polymerization pathway. researchgate.net The process initiates with a nucleophilic attack on the electrophilic carbon atom of the isocyanate group. The reaction proceeds through the following steps:

Initiation: A nucleophilic catalyst (Nu⁻) attacks the carbonyl carbon of an isocyanate molecule, forming an anionic intermediate.

Propagation: This anionic intermediate then attacks a second isocyanate molecule, forming a dimeric anion. This process repeats with a third isocyanate molecule to form a trimeric anion.

Termination (Ring Closure): The trimeric anion undergoes an intramolecular cyclization, where the negative charge on the terminal nitrogen atom attacks the carbonyl carbon of the first unit, closing the ring and regenerating the catalyst. researchgate.net

This reaction pathway results in the formation of a highly stable isocyanurate ring structure. researchgate.net The process is often considered a type of self-reaction for isocyanates. patsnap.com

Formation of Iminooxadiazinediones (Asymmetrical Trimers)

Iminooxadiazinediones are asymmetrical trimers that represent an alternative structure to the symmetrical isocyanurate ring. Their formation is a known reaction pathway for certain diisocyanates, particularly under specific catalytic conditions. researchgate.netacs.org Research into the oligomerization of linear aliphatic diisocyanates has shown that catalysts like trialkyl phosphines can selectively produce bicyclic iminooxadiazinediones from monomers such as 1,3-diisocyanato-3-methylbutane (MBDI), a related but distinct diisocyanate. acs.orgacs.org

For a monofunctional isocyanate like this compound, the formation of an iminooxadiazinedione structure as a simple trimer is not a typical reaction pathway. This structure arises from the intramolecular cyclization involving two isocyanate groups within a molecule or between two diisocyanate molecules, a process not possible for a molecule with only one isocyanate function. The literature specifically describes the formation of bicyclic iminooxadiazinediones from 1,3-diisocyanato-3-methylbutane (MBDI), highlighting the necessity of the di-functional nature of the starting material for this specific transformation. researchgate.netacs.org

Hybrid Oligomer Formation

Hybrid oligomer formation refers to the concurrent production of different structural units within the same reaction mixture, such as isocyanurates and iminooxadiazinediones. acs.org These mixed oligomer systems are a feature of diisocyanate chemistry, where reaction conditions can be tuned to produce a blend of structures, thereby tailoring the physical properties of the resulting polyisocyanate product. researchgate.net

For instance, commercial polyisocyanate products based on hexamethylene diisocyanate (HDI) are available as mixtures of isocyanurates and iminooxadiazinediones. researchgate.net This hybrid composition is achieved through "asymmetrical trimerization" reactions. acs.org As with the formation of pure iminooxadiazinediones, the generation of these hybrid oligomers is characteristic of di- or polyfunctional isocyanates and is not a described reaction pathway for monofunctional isocyanates like this compound.

Kinetic Studies and Mechanistic Elucidation of Isocyanate Reactions

Kinetic studies are crucial for understanding and controlling isocyanate reactions. They provide quantitative data on reaction rates, equilibria, and the influence of various parameters on the final product composition.

Determination of Rate and Equilibrium Constants for Consecutive Reactions

Isocyanate reactions often proceed as a series of consecutive steps, especially when reacting with nucleophiles like alcohols. A common sequence involves the initial formation of a carbamate (B1207046), which can then react with another isocyanate molecule to form an allophanate (B1242929). At high isocyanate-to-alcohol ratios, these intermediates can lead to the final, thermodynamically stable isocyanurate trimer. rsc.orgrsc.org

Step 1: Isocyanate + Alcohol ⇌ Carbamate (Rate: k₁, Equilibrium: K₁)

Step 2: Carbamate + Isocyanate ⇌ Allophanate (Rate: k₂, Equilibrium: K₂)

Step 3: Allophanate + Isocyanate → Isocyanurate + Alcohol (Rate: k₃, Equilibrium: K₃)

Understanding these constants is essential for predicting reaction behavior. For multi-step reactions, approximations like the preequilibrium or steady-state approximation can be used to derive rate law expressions, depending on the relative magnitudes of the rate constants for each step. coe.edu

Table 1: General Factors Influencing Rate Constants in Consecutive Isocyanate Reactions

| Parameter | Influence on Rate Constants (k) |

| Catalyst Type | Can dramatically alter the relative rates of k₁, k₂, and k₃. Anionic catalysts often favor k₂ and k₃. rsc.org |

| Temperature | Generally increases all rate constants, but can affect selectivity if activation energies differ. paint.org |

| Reactant Structure | Steric hindrance and electronic effects of the isocyanate and alcohol influence reactivity. |

| Solvent | The polarity and hydrogen-bonding capability of the solvent can affect reaction rates. nih.gov |

Influence of Reaction Conditions on Product Distribution

The final distribution of products in isocyanate reactions is highly dependent on the reaction conditions. By carefully controlling these parameters, the reaction can be steered toward the desired product, whether it be a carbamate, allophanate, or isocyanurate. rsc.orgrsc.org

Key Influential Factors:

Catalyst: The choice of catalyst is paramount. researchgate.net For example, in the presence of common tertiary amines like DABCO, the rate of carbamate formation (k₁) is typically much larger than the rates of allophanate (k₂) or isocyanurate (k₃) formation, leading primarily to carbamates at equimolar ratios. rsc.org Conversely, strong anionic catalysts such as carboxylates or alkoxides promote isocyanurate formation, where k₁ < k₂ ≈ k₃. rsc.org

Reactant Ratio: The ratio of isocyanate to its reaction partner (e.g., an alcohol) is a critical determinant of the final product. rsc.org At equimolar ratios, carbamates are often the dominant product. rsc.org At high isocyanate-to-alcohol ratios, the reaction cascade tends to proceed all the way to the isocyanurate trimer, which becomes the only final product. rsc.orgrsc.org

Temperature: Temperature affects the rates of all reactions involved. In catalyzed systems, increasing the temperature can sometimes lead to less selectivity and a broader product distribution. paint.org For some reversible reactions, temperature also influences the position of the equilibrium. nih.gov

Table 2: Effect of Catalyst on Isocyanate Product Distribution

| Catalyst Type | Typical Rate Constant Relationship | Predominant Product (at equimolar I:HX) | Predominant Product (at high I:HX) |

| Tertiary Amines (e.g., DABCO) | k₁ > k₂ and k₃ | Carbamate rsc.org | Isocyanurate (via intermediates) rsc.orgrsc.org |

| Anionic Catalysts (e.g., Carboxylates) | k₁ < k₂ ≈ k₃ | Isocyanurate rsc.org | Isocyanurate rsc.orgrsc.org |

| Organotin (e.g., DBTL) | k₁ > k₂ and k₃ | Carbamate rsc.org | Isocyanurate (via intermediates) rsc.orgrsc.org |

I = Isocyanate, HX = Alcohol

Reaction Order Analysis for Isocyanate Transformations

The kinetic order of a reaction describes how its rate depends on the concentration of the reactants. For the cyclotrimerization of isocyanates, the reaction order with respect to the isocyanate can be complex and may vary significantly. rsc.orgrsc.org

Studies have shown that the apparent kinetic order can range from one to three, depending on the specific mechanism at play, which is in turn influenced by the catalyst and reaction conditions. rsc.orgrsc.org

A first-order dependence may be observed when the rate-determining step involves a unimolecular rearrangement of a catalyst-isocyanate complex.

A second-order rate law can arise if the rate-determining step is the reaction between a catalyst-isocyanate adduct and a second isocyanate molecule.

A third-order dependence on isocyanate concentration suggests a mechanism where the rate-determining step involves a complex of the catalyst with two isocyanate molecules reacting with a third isocyanate molecule.

Catalysis in 1 Isocyanato 3 Methylbutane Chemistry

Catalytic Systems and Their Impact on Isocyanate Reactivity

Different classes of catalysts activate the isocyanate group through distinct mechanisms, leading to varied reaction outcomes. The main categories include tertiary amines, organometallic compounds, and anionic catalysts, with photobase generators emerging as a modern tool for controlled polymerization.

Tertiary amines are widely utilized as catalysts in polyurethane chemistry. ekb.eg Their catalytic activity stems from the nucleophilic character of the nitrogen atom's lone pair of electrons. Two primary mechanisms have been proposed to describe their action. The first, proposed by Baker, involves the formation of a complex between the tertiary amine and the isocyanate group, which increases the electrophilicity of the isocyanate carbon and makes it more susceptible to nucleophilic attack. ekb.eg The second mechanism, postulated by Farkas, suggests that the amine first forms a complex with the active hydrogen-containing reactant (like an alcohol), which then reacts with the isocyanate. ekb.egpoliuretanos.com.br

The structure of the tertiary amine significantly impacts its catalytic function. They are often classified as either "gelling" or "blowing" catalysts. poliuretanos.com.br

Gel catalysts , such as triethylenediamine (TEDA), primarily promote the reaction between the isocyanate and a polyol to form the polymer backbone (gelling). These catalysts typically have unhindered nitrogen atoms. poliuretanos.com.br

Blowing catalysts , like bis(2-dimethylaminoethyl)ether (BDMAEE), preferentially accelerate the reaction between the isocyanate and water, which produces carbon dioxide gas for foam expansion. ekb.egpoliuretanos.com.br

The catalytic efficiency of tertiary amines in isocyanate reactions generally follows the order of their base strength and steric accessibility. For instance, in reactions with thiols, the catalytic action decreases in the order of triethylenediamine > triethylamine (B128534) > N-methylmorpholine > pyridine. researchgate.net

Table 1: Common Tertiary Amine Catalysts and Their Primary Functions

| Catalyst | Chemical Name | Primary Function |

|---|---|---|

| TEDA (DABCO) | Triethylenediamine | Strong gelling catalyst. poliuretanos.com.br |

| BDMAEE | bis(2-dimethylaminoethyl)ether | Strong blowing catalyst. poliuretanos.com.br |

| DMCHA | N,N-dimethylcyclohexylamine | Balanced gelling and blowing for rigid foams. poliuretanos.com.br |

| DMEA | N,N-dimethylethanolamine | Blowing catalyst used in flexible foams. poliuretanos.com.br |

| Triethylamine | N,N-Diethylethanamine | Surface cure catalyst. poliuretanos.com.br |

This table is generated based on data from the text.

Organometallic compounds are highly effective catalysts, particularly for the gelling reaction (isocyanate-polyol). ekb.egpoliuretanos.com.br Tin compounds are among the most prevalent. poliuretanos.com.br

Tin Carboxylates , such as dibutyltin (B87310) dilaurate (DBTDL) and stannous octoate, are powerful catalysts. DBTDL is often used in elastomers and coatings, while stannous octoate is common in flexible foam production. poliuretanos.com.br These catalysts are believed to function by activating the alcohol or the isocyanate, or through a mechanism involving a ternary complex of the catalyst, alcohol, and isocyanate. poliuretanos.com.br Organotin catalysts often exhibit a synergistic effect when used with tertiary amines, significantly enhancing the reaction rate compared to when either catalyst is used alone. poliuretanos.com.br

Organotitanium Compounds have been developed to control the polymerization of isocyanates, specifically to suppress the formation of cyclic trimers (isocyanurates). Catalysts like CpTiCl₂(OR) can initiate a living polymerization of isocyanates, allowing for the synthesis of well-defined polymers with controlled molecular weights and low dispersity. acs.org This control is achieved through coordination between the titanium center and the growing polymer chain, which prevents the backbiting reaction that leads to trimerization. acs.org

Table 2: Selected Organometallic Catalysts and Their Applications in Isocyanate Chemistry

| Catalyst | Main Application |

|---|---|

| Dibutyltin dilaurate (DBTDL) | Gelling catalyst for microcellular elastomers, RIM systems. poliuretanos.com.br |

| Stannous octoate | Gelling catalyst for polyether-based flexible foams. poliuretanos.com.br |

| Organotitanium(IV) catalysts | Control of living anionic polymerization, suppression of cyclotrimerization. acs.org |

| Lead octoate | Chain extension catalysis. poliuretanos.com.br |

| Ferric acetylacetonate | Catalyst for cast elastomer systems. poliuretanos.com.br |

This table is generated based on data from the text.

Anionic catalysts, such as simple carboxylates (e.g., potassium acetate), are effective for the cyclotrimerization of isocyanates to form highly stable isocyanurate rings. researchgate.netpoliuretanos.com.br The reaction is initiated by the nucleophilic attack of the anion on the electrophilic carbon of the isocyanate group. researchgate.netresearchgate.net While carboxylates are commonly used, it is believed they may be precatalysts, reacting with excess isocyanate to form more nucleophilic amide species that are the true catalytic agents. researchgate.net

In the context of living anionic polymerization, the choice of counter-cation (e.g., Li⁺, Na⁺, K⁺) associated with the initiator is critical. The distance in the ion pair affects the polymerization rate and control. Sodium (Na⁺) has been found to be a suitable counter-ion for achieving controlled polymerization of isocyanates, balancing propagation speed against side reactions like trimerization. acs.org

Photobase generators (PBGs) are compounds that release a strong base upon exposure to light of a specific wavelength. nih.govnih.gov This technology offers exceptional spatial and temporal control over polymerization reactions. nih.gov In isocyanate chemistry, the photogenerated base can catalyze the step-growth polymerization of isocyanates with other monomers, such as thiols, to form poly(thiourethane)s. nih.govgoogle.com This method is advantageous as it can be initiated on demand and patterned with light. nih.gov

Recent developments have focused on creating PBGs sensitive to visible light, such as those based on BODIPY (boron-dipyrromethene) structures. nih.govnjit.edu These PBGs can release strong, non-nucleophilic bases like tetramethylguanidine (TMG) upon irradiation, which efficiently catalyze reactions like the thiol-ene Michael addition without the oxygen inhibition often seen in radical polymerizations. nih.govmaastrichtuniversity.nl

Mechanisms of Catalytic Action

The efficacy of a catalyst is rooted in its specific mechanism of action, which lowers the activation energy of the reaction between the isocyanate and a co-reactant.

The stepwise anionic mechanism is fundamental to both the cyclotrimerization and the living polymerization of isocyanates. The process is initiated by the nucleophilic attack of an anionic catalyst (Cat⁻) on the carbonyl carbon of an isocyanate molecule. researchgate.netresearchgate.net

This initial step forms a reactive anionic intermediate. In the case of trimerization, this intermediate then sequentially attacks two additional isocyanate molecules. The resulting larger intermediate ultimately undergoes an intramolecular cyclization to form the stable six-membered isocyanurate ring, regenerating the anionic catalyst in the process. researchgate.net

In living anionic polymerization, this initial adduct acts as the start of the polymer chain. Propagation occurs as the anionic end of the growing chain continues to add monomer units in a stepwise fashion. This process allows for the synthesis of polymers with a predetermined chain length and a narrow molecular weight distribution, as termination and chain-transfer reactions are largely absent. acs.org

Concerted Termolecular Mechanisms

In the context of isocyanate chemistry, certain reactions are proposed to proceed through a concerted termolecular mechanism. This type of mechanism involves the simultaneous collision of three molecules in the rate-determining step. Such termolecular reactions are relatively rare due to the low probability of a productive three-body collision.

One of the most relevant examples where a concerted termolecular mechanism is invoked is the tertiary amine-catalyzed reaction of an isocyanate with an alcohol to form a urethane (B1682113). In this mechanism, the tertiary amine, the alcohol, and the isocyanate form a transient complex. The amine is thought to activate the alcohol through hydrogen bonding, increasing its nucleophilicity, while simultaneously interacting with the isocyanate. The reaction then proceeds in a single, concerted step, leading directly to the urethane product and regeneration of the amine catalyst. This contrasts with stepwise mechanisms that involve the formation of distinct intermediates. While specific kinetic studies on 1-isocyanato-3-methylbutane are scarce, this general mechanism is a plausible pathway for its reaction with alcohols in the presence of tertiary amine catalysts.

Role of Hydrogen Bonding and Complex Formation in Catalysis

Hydrogen bonding and the formation of catalyst-substrate complexes are pivotal in the catalysis of isocyanate reactions. These non-covalent interactions serve to activate the reactants, lower the activation energy, and guide the reaction toward the desired products.

Hydrogen Bonding: Hydrogen bond donor catalysts, such as ureas, thioureas, and certain alcohols, can activate the isocyanate group. ru.nl By forming a hydrogen bond with the oxygen or nitrogen atom of the isocyanate, the catalyst increases the electrophilicity of the central carbon atom, making it more susceptible to nucleophilic attack. ru.nl Conversely, catalysts can also activate the nucleophile. For instance, in the reaction with alcohols, a catalyst can form a hydrogen bond with the alcohol's hydroxyl group, increasing its acidity and making the oxygen a stronger nucleophile. princeton.edu This dual role is a key feature of many organocatalytic systems.

Complex Formation: Metal-based catalysts, such as those containing zirconium, tin, or bismuth, often operate through the formation of a coordination complex with the reactants. wernerblank.compaint.org For instance, in the formation of urethanes, a common mechanism for metal catalysts is the "insertion mechanism." Zirconium chelates, for example, are believed to activate hydroxyl groups, facilitating a selective reaction with the isocyanate. wernerblank.com A proposed mechanism for Lewis acid catalysts like dibutyltin dilaurate (DBTDL) involves the polarization of the isocyanate's carbonyl group by the metal center, which is then attacked by the nucleophilic alcohol. paint.org This formation of a metal-isocyanate or metal-alcohol complex is often the key step that dictates the reaction's rate and selectivity.

The table below summarizes different catalytic approaches for the isocyanate-hydroxyl reaction, a fundamental transformation for compounds like this compound.

| Catalyst Type | Proposed Activation Mechanism | Key Features |

| Tertiary Amines | Lewis base catalysis; activates hydroxyl groups via proton transfer. | Effective for aromatic isocyanates; can exhibit synergistic effects with metal catalysts. paint.org |

| Organotin Compounds (e.g., DBTDL) | Lewis acid catalysis; activates the isocyanate by coordinating to the carbonyl oxygen. paint.org | Highly active but often not selective, catalyzing reactions with water as well. wernerblank.com |

| Zirconium Chelates | Insertion mechanism; activates the hydroxyl group. wernerblank.com | Offers high selectivity for the isocyanate-hydroxyl reaction over the isocyanate-water reaction. wernerblank.compaint.org |

| Hydrogen Bond Donors (e.g., Urea) | Activates the isocyanate by polarizing the N=C=O group through hydrogen bonds. ru.nl | A key principle in organocatalysis, enabling metal-free transformations. |

Asymmetric Catalytic Transformations Involving Isocyanates

Asymmetric catalysis has become an indispensable tool in modern organic synthesis, enabling the creation of chiral molecules with high enantiomeric purity. ccnu.edu.cnbeilstein-journals.org In the realm of isocyanate chemistry, including reactions of this compound, asymmetric catalysis allows for the construction of chiral, nitrogen-containing compounds that are valuable in pharmaceuticals and materials science. nih.gov These transformations are typically achieved by employing chiral catalysts, which can be either metal complexes or purely organic molecules (organocatalysts), to create a chiral environment around the reacting species. ccnu.edu.cnbeilstein-journals.org

Stereochemical Control in Isocyanate-Derived Systems

Achieving stereochemical control is paramount when synthesizing complex chiral molecules from isocyanates. The planar and linear geometry of the isocyanate group itself is achiral, but it can react with prochiral nucleophiles or participate in cycloaddition reactions to generate new stereocenters. The key to controlling the stereochemistry lies in the use of a chiral catalyst that can differentiate between the two faces of the prochiral substrate or control the orientation of the reactants in the transition state.

For example, bifunctional catalysts that incorporate both a Brønsted acid and a Lewis base moiety, or a hydrogen-bond donor and an activating group, are particularly effective. These catalysts can bind to both the isocyanate and the nucleophile, holding them in a specific, rigid orientation during the bond-forming step. This pre-organization in the transition state effectively dictates which enantiomer of the product is formed. Organocatalysts like C2-symmetric bis(amidine) [BAM] have been successfully used in enantioselective cyclization reactions involving isocyanates and allylic amines to produce chiral cyclic ureas. nih.gov

Transition-Metal-Catalyzed Functionalization

Transition metals are widely used to catalyze a vast array of reactions involving isocyanates. vu.nl These metals, including palladium, rhodium, copper, and nickel, can mediate transformations that are otherwise difficult to achieve, such as the functionalization of C–H bonds and various coupling reactions. vu.nlnih.gov

In the context of this compound, transition-metal catalysis can be used to form new carbon-carbon and carbon-nitrogen bonds. A general strategy involves the insertion of the isocyanate into a metal-carbon or metal-hydride bond. For example, a transition metal can activate a C–H bond in another molecule, forming a metal-alkyl or metal-aryl intermediate. This intermediate can then undergo migratory insertion with the isocyanate, where the alkyl or aryl group adds across the C=N double bond of the isocyanate. Subsequent reaction steps can then release the functionalized product and regenerate the active catalyst.

The table below provides examples of transition metals used in the catalysis of general isocyanate reactions.

| Transition Metal | Type of Reaction | General Outcome |

| Palladium (Pd) | Cross-coupling reactions, C-H functionalization. mdpi.com | Formation of amides and ureas from aryl/alkyl halides or C-H sources. |

| Rhodium (Rh) | Intramolecular hydroacylation, hydrosilation. csic.es | Synthesis of cyclic ketones and silyl (B83357) ethers from substrates containing an isocyanate group. |

| Copper (Cu) | Multicomponent reactions, cyclizations. rsc.org | Synthesis of diverse heterocyclic structures. |

| Nickel (Ni) | C-H functionalization, hydroamidation. | Formation of amides from various starting materials. |

Polymer Chemistry and Macromolecular Science with 1 Isocyanato 3 Methylbutane

Controlled Polymerization Techniques for Isocyanates

The polymerization of isocyanates can be challenging to control due to the high reactivity of the -NCO group, which can lead to side reactions, most notably trimerization to form a stable six-membered isocyanurate ring. researchgate.net However, specialized techniques have been developed to achieve controlled polymerization, yielding polyisocyanates with well-defined structures.

Anionic and Living Polymerization

Anionic polymerization is the primary method for producing high molecular weight polyisocyanates. researchgate.net This process is typically initiated by strong nucleophiles, such as organometallic compounds (e.g., n-butyllithium) or alkali metal cyanides. The mechanism involves the nucleophilic attack on the carbonyl carbon of the isocyanate monomer, leading to the formation of an amide anion as the propagating species.

For the polymerization to be "living," the rates of termination and chain transfer must be negligible compared to the rate of propagation. ethernet.edu.et In the case of isocyanates, achieving a living polymerization is complicated by the aforementioned trimerization side reaction. researchgate.net To suppress this, the polymerization is often carried out at very low temperatures (e.g., -98°C) in solvents like tetrahydrofuran (B95107) (THF). researchgate.net

Key developments in living anionic polymerization of isocyanates include:

Use of Additives: The addition of salts like sodium tetraphenylborate (B1193919) (NaBPh₄) can stabilize the propagating chain end. The bulky tetraphenylborate anion is thought to coordinate with the counter-ion (e.g., Na⁺), restricting the mobility of the active chain end and sterically hindering the back-biting reaction that leads to trimerization. researchgate.netresearchgate.net

Specialized Initiators: While simple initiators can be used, more complex systems, such as those involving sodium naphthalenide in combination with crown ethers or specific organometallic catalysts like half-titanocene complexes, have been developed to enhance control. researchgate.nettandfonline.com

A living polymerization allows for the synthesis of polymers with predictable molecular weights, directly proportional to the monomer-to-initiator ratio, and narrow molecular weight distributions (low polydispersity index, PDI). acs.orgacs.org This control is crucial for producing well-defined materials, including block copolymers. researchgate.net

Cyclopolymerization of Diisocyanates

Cyclopolymerization is a specific type of polymerization that involves a monomer containing two polymerizable functional groups. In the context of isocyanates, this technique is applicable to diisocyanates, not monofunctional isocyanates like 1-isocyanato-3-methylbutane. The process involves an alternating intramolecular and intermolecular chain propagation, leading to the formation of a polymer backbone containing cyclic repeating units. For example, certain diisocyanates can be polymerized to form polymers with six-membered heterocyclic rings as part of the main chain. This method is distinct from the trimerization side reaction, as it forms a linear polymer with rings in the backbone rather than a separate small molecule trimer. It is an important concept in the broader field of isocyanate polymer chemistry, though not directly applicable to the homopolymerization of this compound.

Factors Influencing Polymer Molecular Weight and Polydispersity

Several factors critically influence the final molecular weight and polydispersity index (PDI) of polyisocyanates synthesized via anionic polymerization. researchgate.netacs.org

| Factor | Effect on Molecular Weight (MW) & Polydispersity (PDI) | Explanation |

| Monomer-to-Initiator Ratio ([M]/[I]) | Molecular weight is directly proportional to the [M]/[I] ratio. | In a living polymerization, each initiator molecule starts one polymer chain. A higher ratio means more monomer units are added per chain, resulting in a higher MW. acs.org |

| Reaction Temperature | Lower temperatures (e.g., -78°C to -98°C) are crucial for high MW and low PDI. | Higher temperatures increase the rate of side reactions, especially trimerization, which acts as a termination step and broadens the PDI. researchgate.net |

| Initiator Efficiency | Higher initiator efficiency leads to a more predictable MW and lower PDI. | If not all initiator molecules start a chain simultaneously, the chains will have different lengths, leading to a broader PDI. acs.org |

| Solvent | The choice of solvent can affect chain conformation and reactivity. | Solvents like THF are commonly used. The solvent can influence the association of the propagating chain end and its counter-ion, affecting reactivity. researchgate.net |

| Presence of Impurities | Impurities (e.g., water, acid) lead to premature termination, lower MW, and higher PDI. | Isocyanate groups are highly reactive towards protic impurities like water, which consumes the propagating anion and stops chain growth. l-i.co.ukwikipedia.org |

| Reaction Time | Insufficient time leads to low conversion and lower MW. Excessive time can sometimes increase side reactions. | The reaction must proceed long enough for complete monomer consumption to achieve the target MW. ijert.org |

Table 1: Key Factors in Controlled Isocyanate Polymerization

For a successful living polymerization of an isocyanate like this compound, meticulous control over these parameters is essential to produce a polymer with the desired chain length and a narrow distribution of chain lengths. acs.orgacs.org

Polyurethane and Polyurea Synthesis Utilizing this compound

In the synthesis of polyurethanes and polyureas, which are typically formed from di- or poly-functional isocyanates and polyols or polyamines, a monofunctional isocyanate like this compound plays a specialized but critical role. wikipedia.org

Reaction with Polyols and Chain Extenders

The fundamental reaction in polyurethane synthesis is the addition of a hydroxyl group (-OH) from a polyol to the isocyanate group (-NCO) to form a urethane (B1682113) linkage. l-i.co.ukelastas.lt In a typical formulation, a diisocyanate is reacted with a long-chain polyol (the soft segment) and a short-chain diol or diamine (the chain extender, or hard segment) to build the polymer network. justia.comgoogle.com

This compound, having only one -NCO group, cannot form a polymer chain on its own in this context. Instead, it acts as a chain terminator or chain limiter . justia.comgoogleapis.com When introduced into a polyurethane formulation, it reacts with available hydroxyl or amine groups, effectively capping the chain and preventing further extension at that point. epo.org This allows for precise control over the final molecular weight of the resulting polyurethane. googleapis.com The monol (B1209091) content in polyol formulations is known to act as a chain stopper, and the deliberate addition of a monofunctional isocyanate achieves this in a more controlled manner. googleapis.com

| Reactant | Type | Function in Polyurethane Synthesis |

| Diisocyanate (e.g., MDI, TDI) | Polyfunctional Monomer | Forms the "hard segments" and links polyols and chain extenders into the main polymer backbone. mdpi.com |

| Polyol (e.g., PTMG, Polyester Polyol) | Polyfunctional Monomer | Forms the "soft segments," providing flexibility and elastomeric properties. doxuchem.com |

| Chain Extender (e.g., 1,4-Butanediol) | Small Di-functional Molecule | Reacts with isocyanates to create additional "hard segments," increasing rigidity and thermal properties. justia.com |

| This compound | Monofunctional Agent | Acts as a chain terminator, reacting with -OH or -NH₂ groups to control the overall molecular weight of the polymer. justia.comepo.org |

Table 2: Role of Components in Polyurethane Synthesis

Cross-linking and Network Formation

Cross-linking is fundamental to the development of the final properties of many polyurethane materials, transforming them from linear thermoplastics to thermosetting elastomers. This network is formed when isocyanates with a functionality greater than two, or polyols with a functionality greater than two, are used in the formulation. researchgate.net

The role of this compound in this context is not to promote cross-linking but to control its density . By consuming reactive hydroxyl or amine groups, it limits the number of sites available for building the polymer network. This function is crucial for fine-tuning the material's properties:

Reduced Cross-link Density: Leads to a softer, more flexible, and potentially more soluble material.

Control of Gelation: In reactive systems, controlling the extent of cross-linking can prevent premature gelation and manage the viscosity of the reacting mixture. ijert.org

Modification of Mechanical Properties: Properties such as hardness, tensile strength, and elongation at break can be precisely adjusted by varying the amount of monofunctional isocyanate added. googleapis.comgoogle.com

In systems where an excess of isocyanate is used, side reactions can lead to the formation of allophanate (B1242929) (from reaction with a urethane group) or biuret (B89757) (from reaction with a urea (B33335) group) linkages, which act as chemical cross-links. researchgate.net The addition of this compound can moderate these reactions by consuming the excess isocyanate groups, thereby providing another lever to control the final network structure and thermal stability of the polyurethane. researchgate.net

Advanced Polyisocyanate Architectures

The synthesis of polyisocyanates has evolved to allow for the creation of complex macromolecular structures with tailored properties and functionalities. These advanced architectures leverage the unique rigid-rod nature of the polyisocyanate backbone.

Block Copolymers Incorporating Polyisocyanates

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked by a covalent bond. The synthesis of block copolymers containing a polyisocyanate segment has been achieved primarily through living polymerization techniques, which allow for the sequential addition of different monomers. acs.orgmdpi.commdpi.com

Living anionic polymerization is a key method for creating well-defined polyisocyanate block copolymers. acs.org This process involves initiating the polymerization of one monomer and, after it has been consumed, adding a second monomer to the still-active polymer chain ends. For instance, a block copolymer could be synthesized by first polymerizing styrene (B11656) or an acrylate (B77674) monomer, and then introducing this compound to grow a rigid polyisocyanate block from the active chain end. mdpi.com Similarly, block copolymers consisting of two different polyisocyanate blocks, such as poly(allyl isocyanate-b-hexyl isocyanate), have been synthesized. acs.org

Coordination polymerization, often using organotitanium(IV) catalysts, is another effective route. mdpi.commdpi.com This method allows for the sequential polymerization of different isocyanate monomers or an isocyanate with another type of monomer to form block copolymers. mdpi.com

The distinct chemical nature of the different blocks—for example, a flexible coil-like block (e.g., polystyrene) and a rigid rod-like polyisocyanate block—leads to microphase separation in the solid state. This separation results in the formation of ordered nanostructures (e.g., lamellae, cylinders, or spheres), which significantly influences the material's mechanical and optical properties. acs.orgresearchgate.net Amphiphilic block copolymers, where one block is hydrophilic and the other is hydrophobic, can self-assemble in solution to form micelles or other aggregates. acs.org

Hyperbranched Polymers with Isocyanate-Derived Units

Hyperbranched polymers are three-dimensional macromolecules with a highly branched, tree-like structure and a large number of terminal functional groups. numberanalytics.comnih.gov While this compound is a monoisocyanate and cannot form a branched polymer on its own, it can be incorporated into hyperbranched architectures, typically as a modifying agent.

The synthesis of hyperbranched polymers often involves the polycondensation of ABx-type monomers, where A and B are reactive functional groups. frontiersin.org In the context of isocyanates, hyperbranched polyurethanes are commonly synthesized using an A2 + B3 approach (diisocyanate + triol) or an A2 + CB2 approach, where a diisocyanate (A2) reacts with a monomer containing two distinct reactive groups, such as one primary amine (C) and two hydroxyl groups (B) (e.g., diethanolamine). researchgate.nettandfonline.comacs.org The significantly higher reactivity of the amine group with the isocyanate compared to the hydroxyl group allows for the in-situ formation of an AB2-type intermediate, which then polymerizes into a hyperbranched structure. tandfonline.comacs.org

In these systems, a monoisocyanate like this compound can be used as an end-capping agent. By adding it to the reaction, the growing branches of the hyperbranched polymer can be terminated. This allows for control over the final molecular weight and the degree of branching. Furthermore, the isoamyl groups would modify the surface chemistry of the hyperbranched polymer, influencing its solubility and interaction with other materials.

Sequence-Defined Polymers and Peptide Mimicry

Sequence-defined polymers are macromolecules in which the monomer units are arranged in a specific, controlled order along the polymer chain. wikipedia.orgnih.gov While achieving the perfect sequence control seen in biological polymers like proteins and DNA is a significant challenge in synthetic polymer chemistry, polyisocyanates have emerged as important candidates for mimicking biological structures, particularly peptides. acs.orgresearchgate.netmdpi.com

Polyisocyanates, including poly(this compound), adopt a rigid helical conformation due to steric hindrance between the side chains and the carbonyl groups on the polymer backbone. acs.org This structure is analogous to the α-helix found in peptides, making polyisocyanates a class of "peptide mimetics". acs.orgresearchgate.net These synthetic analogues are of interest because they can mimic the structure and function of natural peptides but are resistant to enzymatic degradation. researchgate.net

Living polymerization methods offer a pathway toward sequence control by enabling the synthesis of block, gradient, and random copolymers with narrow molecular weight distributions. acs.org For example, alternating copolymers of different isocyanates can be synthesized to create amphiphilic helical structures. researchgate.net One monomer might bear a hydrophobic side chain like the isoamyl group from this compound, while the other monomer contains a hydrophilic or charged group. This arrangement results in a "Janus" helix with two distinct faces, mimicking the amphipathic nature of many biologically active peptides that interact with cell membranes. mdpi.comresearchgate.net

Structure-Property Relationships in this compound-Derived Polymers

The final properties of a polymer are intrinsically linked to the structure of its constituent monomer and the conditions under which it is polymerized.

Influence of Monomer Structure on Polymer Properties

The structure of the this compound monomer, specifically the branched isoamyl side chain, has a profound effect on the properties of the resulting polymer.

Helical Conformation: The steric bulk of the isoamyl side group is a primary driver for the polymer adopting a stable and rigid helical structure. acs.org This rigidity imparts unique properties, such as high viscosity in solution and the ability to form liquid crystalline phases.

Mechanical Properties: The structure of the isocyanate side chain influences the mechanical properties of polyurethanes. mdpi.comsci-hub.se In polyisocyanates, the stiffness of the backbone, dictated by the side chain, affects the material's modulus and thermal stability.

Solubility and Thermal Stability: The aliphatic nature of the isoamyl group influences the polymer's solubility, making it soluble in various organic solvents. The structure of the side chain also impacts the thermal degradation profile of the polymer. For example, polyisocyanates with different alkyl side chains exhibit different thermal stabilities. mdpi.com

| Monomer/Side Chain Feature | Influence on Polymer Property | Example |

|---|---|---|

| Alkyl Side Chain (e.g., Isoamyl) | Induces helical conformation due to steric hindrance; provides solubility in organic solvents. | Poly(this compound) forms a rigid, helical rod. |

| Side Chain Bulkiness | Affects the stiffness of the helical structure and the polymer's persistence length. | Larger side chains generally lead to a more stable helix. |

| Presence of Functional Groups | Allows for post-polymerization modification to introduce hydrophilicity, charge, or other functionalities. acs.org | A copolymer with allyl isocyanate can be functionalized via thiol-ene chemistry. acs.org |

| Symmetry and Flexibility of Isocyanate | Impacts packing, crystallinity, and the formation of hydrogen bonds in polyurethanes. mdpi.com | Symmetrical diisocyanates can lead to more ordered hard segments in polyurethanes. mdpi.com |

Impact of Polymerization Conditions on Macromolecular Structure

The conditions chosen for polymerization are critical in determining the final molecular weight, molecular weight distribution (polydispersity), and structural integrity of the polymer. acs.orgmdpi.com

For living anionic polymerization of isocyanates, key parameters include:

Temperature: Lower temperatures are often required to suppress side reactions. One major side reaction is cyclotrimerization, where three isocyanate monomers react to form a stable cyclic trimer (an isocyanurate), which acts as a chain terminator. acs.org Low temperatures also shift the polymerization-depolymerization equilibrium in favor of the polymer, allowing for higher yields. acs.org

Initiator and Solvent: The choice of initiator (e.g., sodium naphthalenide) and solvent (e.g., THF) affects the initiation rate and the stability of the propagating anionic chain end. acs.orgdss.go.th The rate of initiator addition can also influence the final molecular weight distribution. dss.go.th

Monomer Concentration: The concentration of the monomer must be kept above the equilibrium monomer concentration at a given temperature to ensure polymerization proceeds. acs.org

For coordination polymerization:

Catalyst Choice: Organotitanium(IV) complexes are common catalysts. The specific ligands on the titanium center can influence the polymerization rate, control over the macromolecular structure, and even the helicity of the resulting polymer. mdpi.com

| Polymerization Condition | Effect on Reaction | Impact on Macromolecular Structure |

|---|---|---|

| Low Temperature (Anionic) | Suppresses cyclotrimerization; favors polymerization over depolymerization. acs.org | Leads to high molecular weight polymer with fewer structural defects; prevents premature termination. |

| High Monomer Concentration | Increases polymerization rate; suppresses depolymerization. acs.org | Favors formation of high molecular weight polymer. |

| Living Polymerization Method | Allows for controlled, sequential monomer addition with minimal termination. acs.org | Produces polymers with narrow molecular weight distribution (low PDI) and enables synthesis of block copolymers. |

| Catalyst Structure (Coordination) | Influences polymerization rate and stereocontrol. mdpi.com | Can affect the polymer's tacticity and the preference for a specific helical screw sense (left- or right-handed). |

Advanced Applications in Materials Science

Development of Tailored Polymeric Materials for Specific Functions

The incorporation of 1-isocyanato-3-methylbutane into polymer synthesis allows for the fine-tuning of material characteristics. By acting as a chain-terminating or chain-modifying agent, it can control molecular weight, cross-link density, and the physical properties of the final polymeric material.

In the formulation of high-performance coatings and adhesives, isocyanate monomers are crucial for achieving exceptional durability, chemical resistance, and adhesion. specialchem.com this compound functions as a reactive modifier in polyurethane systems. When introduced into a formulation with polyols and diisocyanates, it reacts with hydroxyl groups to form urethane (B1682113) bonds. cymitquimica.comyoutube.com This reaction can be strategically employed to control the extent of polymerization and to introduce specific functionalities.

The use of this monofunctional isocyanate allows for the precise adjustment of the polymer's properties. For example, by controlling the stoichiometry, a formulator can influence the final hardness, flexibility, and weatherability of a coating. specialchem.com In adhesive applications, modifying the polymer with this compound can enhance tackiness and improve bonding to various substrates. cymitquimica.com

Table 1: Influence of this compound on Polyurethane Coating Properties

| Property | Effect of Incorporating this compound | Rationale |

| Hardness | Can be decreased | Acts as a chain terminator, reducing overall cross-link density. |

| Flexibility | Can be increased | Lower cross-link density allows for greater polymer chain movement. |

| Adhesion | Can be improved | The reactive isocyanate group can form covalent bonds with substrate surface functionalities. specialchem.com |

| Chemical Resistance | Can be tailored | Modifies the polymer matrix, potentially blocking sites vulnerable to chemical attack. specialchem.com |

Thermosetting resins are polymers that are irreversibly cured to form a rigid, three-dimensional network. Polyurethanes are a major class of thermosets, typically formed by the reaction of di- or poly-isocyanates with polyols. youtube.com In this context, this compound serves as a crucial control agent for the cross-linking density of the resin.

During the curing process, it competes with the primary polyisocyanate for reaction with the polyol's hydroxyl groups. By reacting with a portion of these groups, it effectively "caps" them, preventing them from participating in the formation of the three-dimensional network. This allows for precise control over the final properties of the thermoset. A higher concentration of this compound leads to a lower cross-link density, resulting in a more flexible and less brittle material. This tunability is critical for fiber-reinforced composites, where the resin matrix must have specific mechanical properties to effectively transfer load between the reinforcing fibers.

Table 2: Research Findings on Controlled Cross-Linking in Thermosets

| Parameter | Research Focus | Finding | Potential Role of this compound |

| Cross-link Density | Epoxy Resins researchgate.net | High cross-link densities in novolac epoxy resins contribute to superior thermal and chemical properties. researchgate.net | In polyurethane thermosets, it could be used to intentionally lower cross-link density to enhance toughness or flexibility where needed. |

| Mechanical Properties | Non-Isocyanate Polyurethanes (NIPU) researchgate.net | The mechanical properties of NIPU films can be controlled, ranging from soft and weak to hard and brittle, by varying the amine and carbonate monomers. researchgate.net | Analogously, in conventional polyurethanes, varying the ratio of monofunctional to difunctional isocyanate can achieve a similar spectrum of mechanical properties. |

Dielectric Elastomer Actuators (DEAs) are a class of "smart materials" that function as artificial muscles, deforming in response to an electric field. youtube.com A typical DEA consists of a soft, insulating elastomeric membrane sandwiched between two compliant electrodes. nih.gov When a high voltage is applied, the electrostatic pressure squeezes the elastomer, causing it to expand in area. youtube.com

The performance of a DEA is highly dependent on the properties of the dielectric elastomer. The ideal material possesses a high dielectric constant and low mechanical stiffness (Young's modulus) to maximize actuation strain. Polyurethanes are excellent candidates for this application due to their tunable electromechanical properties.

By incorporating this compound into a polyurethane synthesis, researchers can modify the polymer's structure to optimize it for DEA applications. The introduction of the isopentyl group can alter chain packing and polarity, influencing both the dielectric constant and the mechanical modulus of the resulting elastomer. This allows for the creation of tailored electroactive polymers that can achieve significant actuation with lower voltage requirements, a key goal in the development of soft robotics and advanced actuators. researchgate.net

Biomedical and Specialized Engineering Applications

The biocompatibility and tunable mechanical properties of polyurethanes make them suitable for a variety of biomedical applications. The specific chemistry of this compound provides a pathway for creating advanced biomaterials and functional engineering systems.

In tissue engineering, scaffolds provide a three-dimensional structure that supports cell adhesion, proliferation, and the formation of new tissue. nih.govnih.gov The surface chemistry of the scaffold is critical for directing these cellular processes. Polyurethane-based scaffolds are often used due to their biocompatibility and biodegradable nature.

This compound can be used as a powerful tool for the surface functionalization of these scaffolds. The highly reactive isocyanate group can act as a chemical linker to covalently attach bioactive molecules—such as peptides, growth factors, or adhesion proteins containing amine or hydroxyl groups—to the scaffold surface. This process creates a more biologically active environment that can promote specific cellular responses, enhancing tissue regeneration. For instance, functionalizing a scaffold can improve the infiltration of cells and the deposition of the extracellular matrix, which are essential steps in healing. mdpi.com

The development of artificial muscles aims to create materials that replicate the high elasticity, toughness, and actuation capabilities of natural muscle tissue. news-medical.netchemistryworld.com Electroactive polymers, particularly tailored polyurethanes, are promising candidates for this application. The challenge lies in synthesizing a material that not only responds to a stimulus but also possesses the specific mechanical properties of soft biological tissues.

This compound plays a key role in achieving this mimicry. By precisely controlling its concentration during polyurethane synthesis, material scientists can regulate the polymer's molecular architecture. This allows for the fine-tuning of the stress-strain behavior, tear resistance, and elasticity of the resulting material. Researchers have successfully developed artificial muscles through the block copolymerization of biocompatible polymers. news-medical.net A similar approach using polyurethane chemistry, with this compound as a modulating agent, could be employed to create elastomers that closely mimic the passive mechanical properties and active contractile functions of natural muscle, paving the way for advanced prosthetics and soft robotics. news-medical.net

Nanomaterials and Microelectromechanical Systems (MEMS)

While direct applications of this compound in nanomaterials and MEMS are not extensively documented in dedicated research, the broader class of alkyl isocyanates provides a basis for understanding its potential role. Isocyanates are known to react readily with hydroxyl (-OH) and amine (-NH2) groups, which are often present or can be introduced onto the surfaces of nanomaterials.

The functionalization of nanoparticles with alkyl isocyanates can significantly alter their surface properties. patsnap.com This modification can enhance the compatibility and dispersion of nanoparticles within a polymer matrix, a critical factor in the performance of nanocomposites. patsnap.com For instance, the reaction of an isocyanate with surface hydroxyl groups on a nanoparticle, such as silica (B1680970) or titania, would replace the hydrophilic -OH groups with the more hydrophobic isopentyl chains of this compound. This surface modification can prevent agglomeration and improve the interfacial adhesion between the nanoparticle and a non-polar polymer matrix.

In the context of Microelectromechanical Systems (MEMS), surface properties are paramount to device performance, governing phenomena such as stiction, friction, and biocompatibility. While specific use of this compound in MEMS fabrication is not reported, isocyanates can be used to create self-assembled monolayers (SAMs) that modify surface energy and chemistry. The isopentyl group would create a low-energy, hydrophobic surface.

Optimization of Composite Material Performance

Reduction of Polymerization Shrinkage Stress

Polymerization shrinkage is a significant challenge in many composite applications, especially in dental restorative materials, leading to stress, marginal gaps, and potential failure of the restoration. jodend.comnih.gov This shrinkage occurs as monomer molecules convert into a more densely packed polymer network. uobaghdad.edu.iq

The use of a monofunctional isocyanate like this compound in a polymerizing system would lead to chain termination. By reacting with a growing polymer chain, it would cap the reactive end, preventing further chain growth from that site. This has several potential consequences for polymerization shrinkage stress:

Delayed Gelation: By limiting the growth of polymer chains, the onset of the gel point (where the material transitions from a viscous liquid to an elastic solid) could be delayed. A longer pre-gel phase allows for more viscous flow, which can help to relieve developing stresses. researchgate.net

However, it is crucial to note that while these mechanisms could potentially reduce stress, they would also likely compromise the final mechanical properties of the composite due to the lower polymer molecular weight and crosslink density.

Enhancement of Mechanical Properties (e.g., Flexural Modulus, Toughness)

The mechanical properties of composite materials, such as flexural modulus (a measure of stiffness) and toughness (a measure of a material's ability to absorb energy and deform without fracturing), are strongly influenced by the filler content, the properties of the polymer matrix, and the strength of the filler-matrix interface. researchgate.netmdpi.com

The role of this compound in this context is complex. As a coupling agent, it could theoretically improve interfacial adhesion. The isocyanate group could react with hydroxyl groups on the surface of a filler (e.g., glass or silica), while the isopentyl group would interact with the polymer matrix. Improved adhesion generally leads to more effective stress transfer from the matrix to the stronger filler particles, which can enhance the flexural modulus and strength of the composite. researchgate.netmdpi.com

However, the chain-terminating effect of a monofunctional isocyanate within the polymer matrix itself would likely have a detrimental impact on mechanical properties. A lower degree of polymerization and reduced cross-linking typically lead to a lower modulus and reduced strength. Therefore, a careful balance would be required to leverage any potential benefits of interfacial modification without significantly compromising the integrity of the polymer matrix. Research on dual-cure resins incorporating isocyanates has shown that the formation of phase-separated networks can lead to a significant increase in toughness. uni-koeln.de While this research utilized di-isocyanates to form a secondary network, it highlights the potential for isocyanate chemistry to tailor mechanical properties.

Interactive Data Table: Properties of Related Compounds in Composites

| Compound/Material System | Effect on Mechanical Property | Reference |

| Polybutadiene isocyanate (PBNCO) in wood-fiber/PP composites | Increased tensile and impact properties. | researchgate.net |

| Methylene (B1212753) diphenyl diisocyanate (MDI) in wood-plastic composites | Enhanced mechanical properties due to urethane bond formation. | mdpi.com |

| Maleated polyethylene (B3416737) (MAPE) in jute/LDPE composites | Improved tensile and impact strength. | scielo.br |

| Nanogel-modified composites | Enhanced mechanical properties and reduced polymerization shrinkage. | ekb.eg |

| Composites with filler-resin interface modification | 30% lower polymerization shrinkage stress and double the Young's modulus. | jodend.com |

Computational Chemistry and Theoretical Studies

Quantum Chemical Investigations of Isocyanate Reaction Pathways

Quantum chemical methods are instrumental in elucidating the intricate details of isocyanate reaction pathways. By solving approximations of the Schrödinger equation, these techniques provide detailed information about the electronic structure and energetics of molecules and transition states.

Density Functional Theory (DFT) has become a primary tool for investigating the mechanisms of reactions involving isocyanates. mdpi.com DFT calculations focus on the electron density to determine the energy of a system, offering a balance between computational cost and accuracy. mdpi.com These calculations have been applied to various isocyanate reactions, including their reactions with alcohols to form urethanes, with amines to form ureas, and their self-addition reactions like dimerization and trimerization. researchgate.netpatsnap.com

The primary reaction of isocyanates is the nucleophilic addition to the central carbon atom of the -N=C=O group. researchgate.net DFT studies on the reaction of isocyanates with alcohols, a cornerstone of polyurethane chemistry, have shown that the mechanism can proceed through either a concerted or a stepwise pathway. researchgate.net In a concerted mechanism, the alcohol's oxygen atom attacks the isocyanate's carbon atom while the hydroxyl proton is transferred simultaneously. In a stepwise mechanism, a zwitterionic intermediate is formed first, followed by proton transfer. The favorability of one pathway over another can be influenced by factors such as the solvent and the presence of catalysts.

DFT has also been used to explore cycloaddition reactions, such as the [3+2] cycloaddition of nitrile oxides to isocyanates, and to understand the influence of catalysts on reaction pathways. chemrxiv.orgchemrxiv.orgrsc.org For instance, studies have investigated how catalysts like sulfur dioxide can alter the reaction mechanism for isocyanate synthesis. chemrxiv.orgchemrxiv.orgrsc.org

Table 1: Application of DFT to Isocyanate Reaction Mechanisms

| Reaction Type | Investigated Aspects | Key Findings |

|---|---|---|

| Urethane (B1682113) Formation (Isocyanate + Alcohol) | Concerted vs. Stepwise pathways, catalytic effects. | The reaction can follow either path; catalysts lower the activation barrier. researchgate.net |

| Urea (B33335) Formation (Isocyanate + Amine) | Reaction kinetics comparison with alcohol addition. | The reaction with amines is typically faster than with alcohols. patsnap.com |

| Isocyanate Synthesis | Catalyst-mediated rearrangement of nitrile oxides. | Catalysts like SO2 can significantly lower the energy barrier for isocyanate formation. chemrxiv.orgchemrxiv.org |

This table provides a summary of how Density Functional Theory (DFT) is applied to study various isocyanate reaction mechanisms, based on findings from the indicated sources.

A crucial aspect of understanding reaction mechanisms is the characterization of transition states (TS) and the calculation of the associated energy barriers (activation energies). The transition state represents the highest energy point along the reaction coordinate, and its structure provides insight into the bond-forming and bond-breaking processes.

Quantum chemical calculations are used to locate and verify transition state structures, which are characterized by having exactly one imaginary vibrational frequency. researchgate.net The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate.

For example, DFT calculations at the B3LYP/6-31+G(d,p) level for the alcoholysis of an isocyanate with methanol (B129727) determined the activation barriers to be around 95-96 kJ/mol for the nucleophilic addition. researchgate.net Studies on the reaction of phenyl isocyanate with methanol associates have shown that the energy barrier decreases as the degree of association of the alcohol increases. researchgate.net Theoretical investigations into the gas-phase reaction of isocyanic acid (HNCO) with the propargyl radical have utilized high-level CCSD(T)/CBS//B3LYP methods to map out the potential energy surface and calculate activation barriers for various product channels. acs.org

Table 2: Calculated Activation Energies for Selected Isocyanate Reactions

| Reactants | Product Type | Computational Method | Calculated Activation Barrier (kcal/mol) |

|---|---|---|---|

| Isocyanate + Methanol | Urethane | B3LYP/6-31+G(d,p) | ~22.9 |

| Phenylnitrile Oxide + SO₂ | Phenyl Isocyanate | DLPNO-CCSD(T)/CBS//r2SCAN-3c | 12 |

This table presents examples of calculated activation energy barriers for different isocyanate reactions from computational studies. Note: 1 kJ/mol ≈ 0.239 kcal/mol. The value for Isocyanate + Methanol was converted from 96.02 kJ/mol. researchgate.net

Molecular Dynamics Simulations in Isocyanate-Containing Systems

While quantum chemistry is well-suited for studying individual reaction steps, Molecular Dynamics (MD) simulations are used to investigate the collective behavior and dynamics of many molecules over time. mdpi.com This is particularly important for understanding the properties of isocyanate-based materials in condensed phases, such as liquids and polymers. mdpi.comnih.gov

MD simulations provide a powerful tool for modeling the polymerization process of polyurethanes and the formation of cross-linked networks. mdpi.comresearchgate.net These simulations can track the positions and velocities of atoms as reactions occur, offering insights into how the network structure evolves and how this structure relates to the final material properties. mdpi.com

A significant challenge in the atomistic simulation of isocyanates has been the lack of accurate force fields—the set of parameters that describes the potential energy of the system. researchgate.netmdpi.comnih.gov Recent research has focused on developing and validating force fields specifically for isocyanates to improve the reliability of MD simulations. acs.org Coarse-grained (CG) models, where groups of atoms are represented as single particles, are also employed to simulate larger systems and longer timescales than are accessible with all-atom MD. mdpi.com Dissipative Particle Dynamics (DPD) is one such coarse-grained method used for the mesoscale modeling of isocyanate systems. mdpi.com

MD simulations are used to study the intermolecular interactions of isocyanates in the liquid state and in polymer melts. mdpi.com These simulations can predict macroscopic properties like density, viscosity, and vapor-liquid equilibrium based on the underlying molecular interactions. acs.org For example, simulations have been used to model the phase behavior of a series of linear monoisocyanates, showing excellent performance in predicting properties like vapor pressure and critical points. acs.org Understanding these interactions is crucial for controlling the processing and final properties of polyurethane materials. The simulations can reveal details about hydrogen bonding, dipole-dipole interactions, and the packing of polymer chains, which all contribute to the material's bulk characteristics. researchgate.net

Predictive Modeling for Chemical Transformations and Material Design

Predictive modeling combines computational simulations with data analysis and machine learning to forecast the outcomes of chemical reactions and to design new materials with desired properties. mdpi.compatsnap.com This approach is increasingly being applied to isocyanate chemistry to accelerate development and optimize manufacturing processes. researchgate.netpatsnap.com